molecular formula C18H23N3O B2902910 3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2379971-37-4

3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2902910
CAS No.: 2379971-37-4
M. Wt: 297.402
InChI Key: XOTZYWVZGVRVJY-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperidine moiety, which is further connected to another pyridine ring through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a piperidine derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride

    Substitution: Sodium iodide, potassium fluoride

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives .

Scientific Research Applications

3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine
  • 3-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine
  • 3-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine

Uniqueness

3-Methyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the piperidine and pyridine rings contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

3-methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-5-4-10-20-18(15)22-14-16-7-11-21(12-8-16)13-17-6-2-3-9-19-17/h2-6,9-10,16H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTZYWVZGVRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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